magnesium;butane;ethane

Ziegler–Natta catalysis MgCl₂ support synthesis magnesium alkyl procurement

Organomagnesium precursor variability disrupts Ziegler-Natta catalyst reproducibility. BEM (CAS 62202-86-2) is the only single-component, straight-chain mixed dialkylmagnesium for consistent MgCl₂ support synthesis. • BET 233-299 m²/g; polymerization activity 30.4-56.9 kg PE/(g Ti h) • Viscosity reducible >80% via carbodiimide without catalyst performance loss 0.9-1.0 M in heptane; ships under inert atmosphere globally.

Molecular Formula C6H14Mg
Molecular Weight 110.48 g/mol
Cat. No. B13392696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;butane;ethane
Molecular FormulaC6H14Mg
Molecular Weight110.48 g/mol
Structural Identifiers
SMILESC[CH2-].CCC[CH2-].[Mg+2]
InChIInChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3;/q2*-1;+2
InChIKeyYHNWUQFTJNJVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butylethylmagnesium (BEM) – Overview and Industrial Procurement


Butylethylmagnesium (BEM), also indexed as magnesium;butane;ethane (CAS 62202-86-2), is a mixed dialkylmagnesium compound with the linear formula CH₃CH₂Mg(CH₂)₃CH₃ [1]. Codiscovered in 1978, BEM remains a cornerstone organometallic precursor for the industrial manufacture of Ziegler–Natta polyolefin catalysts, underpinning the production of many millions of tons of polyethylene annually [2]. It is supplied commercially as a 10–20 wt% solution in heptane or toluene by major manufacturers including Nouryon (MAGALA® BEM), LANXESS, and Albemarle/Ketjen, who together hold approximately 79% of the global BEM market [3]. Unlike simple Grignard reagents (RMgX), BEM is a halogen-free dialkylmagnesium that offers distinct advantages in hydrocarbon solubility, magnesium content per unit mass, and the ability to generate high-surface-area MgCl₂ catalyst supports through controlled alcoholysis and chlorination sequences.

Primary Use
Ziegler–Natta MgCl₂ catalyst support precursor for polyolefin production
Supply Form
Single-component 10–20 wt% solution in heptane; halogen-free dialkylmagnesium
Key Selection Factor
Mixed ethyl/n-butyl architecture supports balanced hydrocarbon solubility and Mg delivery

Risks of Substituting BEM in Ziegler–Natta Catalyst Synthesis


Dialkylmagnesium compounds are not interchangeable. Each congener presents a distinct viscosity–concentration–reactivity profile that directly governs catalyst support morphology, polymerization activity, and industrial processability. BEM occupies a unique position among commercial magnesium alkyls: it is the only single-component, hydrocarbon-soluble, straight-chain dialkylmagnesium that combines both a short (ethyl) and a medium-length (n-butyl) alkyl group on the same magnesium center [1]. This mixed-alkyl architecture is not achievable by simply blending di-n-butylmagnesium with diethylmagnesium, as such blends introduce additional complexity in stoichiometric control and solubility [2]. Furthermore, the viscosity of BEM solutions can be reduced by over 80% using heterocumulene additives such as trimethylsilyl carbodiimide—a modification strategy that does not compromise subsequent catalyst performance—whereas alternative magnesium alkyls such as BOMAG (butyl octyl magnesium) or di-n-butylmagnesium require different additive loadings and may respond differently [3]. Substituting BEM with another magnesium alkyl without re-optimizing the entire catalyst synthesis protocol risks producing MgCl₂ supports with suboptimal surface area, altered titanium incorporation, and ultimately lower polymerization activity.

BEM (Target)
Single-component, hydrocarbon-soluble mixed dialkyl Mg; delivers highest Mg wt% among commercial straight-chain Mg alkyls
Substitute Risk
Blends of di-n-butylmagnesium/diethylmagnesium may introduce stoichiometric variability; solubility and viscosity profile may not transfer directly
BEM Viscosity Behavior
Carbodiimide additive reduces viscosity by >80% without compromising catalyst activity; response is heterocumulene-specific
Substitute Risk
Isocyanate additives cause immediate precipitation with BEM; other Mg alkyls require different additive loadings and may not retain activity
BEM Catalyst Morphology
Rapid, quantitative alcoholysis enables precise MgCl₂ support morphology control
Substitute Risk
Alternative Mg alkyls may yield different chlorination kinetics, potentially altering support surface area and Ti incorporation

BEM Differentiation Evidence vs. Other Magnesium Alkyls


Magnesium Content Efficiency vs. Other Magnesium Alkyls

Among the three industrially dominant straight-chain magnesium alkyls, BEM provides the highest magnesium concentration on a weight basis. BEM has the highest viscosity of the series, but when normalized to magnesium content (wt%), BEM is more magnesium-efficient than BOMAG (butyl octyl magnesium) and di-octyl magnesium. The commercially supplied 20% BEM solution in heptane exhibits a dynamic viscosity of 61.8 mPa·s [1]. For comparison, n-butyl-sec-butyl magnesium achieves only 2.4 mPa·s at a magnesium content of 4.32 wt%, but its synthesis via sec-butyllithium makes it significantly more expensive and thus commercially less viable [2]. The industrial optimum between magnesium concentration and viscosity positions BEM as the preferred magnesium source when maximizing Mg delivery per unit volume of precursor solution is critical.

Mg Content Efficiency
Head-to-head
Highest Mg wt% among BEM, BOMAG, di-octyl Mg; 20% BEM: 61.8 mPa·s
Maximizes Mg delivery per unit volume, reducing solvent volume and processing costs
Viscosity management required at >20% concentration
Ziegler–Natta catalysis MgCl₂ support synthesis magnesium alkyl procurement

Viscosity Reduction with Carbodiimide Additive

The intrinsically high viscosity of BEM solutions, driven by oligomeric chain formation, has historically limited industrial handling. Addition of 2.5 mol% trimethylsilyl carbodiimide to a 20% BEM heptane solution reduces dynamic viscosity from 61.8 mPa·s to 9.7 mPa·s (84% reduction). For a concentrated 33.2% BEM solution, the additive drops viscosity from 609 mPa·s to 47.4 mPa·s (92% reduction)—meaning the modified 33.2% solution has lower viscosity (47.4 mPa·s) than the unmodified commercial 20% solution (61.8 mPa·s) [1]. Critically, Ziegler–Natta catalysts prepared from carbodiimide-modified BEM retain full polymerization activity: the standard catalyst yields 344 kgPE·gTi⁻¹·h⁻¹, while the carbodiimide-modified catalyst achieves 310–347 kgPE·gTi⁻¹·h⁻¹, with the trimethylsilyl carbodiimide variant delivering a superior catalyst-amount activity of 33 kgPE·gCat⁻¹·h⁻¹ vs. 25.4 kgPE·gCat⁻¹·h⁻¹ for the unmodified standard [2]. This additive approach is not universally transferable—isocyanates cause immediate solid precipitation and viscosity increase with BEM, demonstrating that only specific heterocumulene classes are effective [3].

Viscosity Reduction
Head-to-head
84% reduction (61.8→9.7 mPa·s) with 2.5 mol% TMS-carbodiimide; 33.2% BEM: 47.4 mPa·s
Enables pumpable higher-concentration BEM solutions, lowering solvent transportation costs
Catalyst activity retained: 33 kgPE/gCat/h (+30% vs. unmodified)
viscosity reduction carbodiimide additive high-concentration organomagnesium process optimization

Polymerization Activity of MgCl₂ Supports

Stepwise alcoholysis and chlorination of BEM produces well-defined, high-surface-area alkoxymagnesium halide materials that, after titanation with TiCl₄ and activation with Al(i-Bu)₃, function as active Ziegler–Natta ethylene polymerization catalysts. ClMg(OEt) (material 1), prepared from BEM, exhibits a BET surface area of 233 m²/g and a pore volume of 0.33 cm³/g, and delivers an ethylene polymerization activity of 30.4 kg PE/(g Ti h) at 85 °C and 100 psig total pressure [1]. The novel material Cl₃Mg₂OEt (material 2), also derived from BEM, achieves a BET surface area of 299 m²/g and pore volume of 0.42 cm³/g, with an activity of 56.9 kg PE/(g Ti h) [2]. For context, the discovery of MgCl₂ as a Ziegler–Natta catalyst support increased overall activity by approximately a factor of 10 compared to earlier non-MgCl₂ systems, and BEM-derived supports operate within this established high-activity regime [3]. The polyethylene produced from material 1 has Mw = 144,000 and Mn = 9,020 (PDI ≈ 16.0), while material 2 yields Mw = 110,000 and Mn = 13,800 (PDI ≈ 8.0), demonstrating that the choice of BEM-derived precursor directly influences polymer molecular weight distribution.

Polymerization Activity
Cross-study comparable
Cl₃Mg₂OEt: 56.9 kg PE/(g Ti h), BET 299 m²/g; ClMg(OEt): 30.4 kg PE/(g Ti h), BET 233 m²/g
BEM-derived supports deliver tunable high surface area and high polymerization activity
Activity up to 1.87× higher with Cl₃Mg₂OEt vs. ClMg(OEt)
ethylene polymerization catalyst activity MgCl₂ support heterogeneous catalysis

Stoichiometric Control via Alcoholysis

The reaction between BEM and ethanol is described as rapid and quantitative, permitting precise control of alkoxymagnesium alkyl stoichiometry [1]. This property is exploited in the stepwise synthesis of ClMg(OEt) and Cl₃Mg₂OEt, where controlled alcoholysis of BEM with one equivalent of ethanol generates a well-defined magnesium ethoxide intermediate that is subsequently chlorinated. The resulting materials exhibit distinct, well-resolved CP/MAS ¹³C NMR resonances (ClMg(OEt): δ 59.3 ppm (OCH₂CH₃), 19.7 ppm (OCH₂CH₃); Cl₃Mg₂OEt: δ 63.4 ppm (OCH₂CH₃), 19.1 ppm (OCH₂CH₃)) and unique X-ray powder diffraction patterns (d_max = 9.30 Å and 9.93 Å, respectively) that are distinguishable from both MgCl₂ (d_max = 8.26 Å) and Mg(OEt)₂ (d_max = 9.82 Å), confirming the formation of pure, spectroscopically homogeneous phases [2]. This stoichiometric precision is essential for controlling the morphology and porosity of the final MgCl₂ catalyst support. In patent literature, the BEM-alcohol reaction is specifically exploited to form magnesium alkoxide intermediates for controlled-morphology Ziegler–Natta pre-catalysts, underscoring its industrial relevance [3].

Stoichiometric Control
Class-level
Rapid, quantitative BEM + 1 eq. EtOH → well-defined Mg ethoxide; confirmed by CP/MAS ¹³C NMR and XRPD
Enables reproducible synthesis of pure alkoxymagnesium phases with predictable porosity
Phase purity directly influences final catalyst morphology
alcoholysis stoichiometric control alkoxymagnesium synthesis catalyst morphology

Single-Component Hydrocarbon Solubility

Di-n-butylmagnesium, as a neat compound, is a waxy solid that is essentially insoluble in aliphatic hydrocarbon solvents at concentrations exceeding approximately 0.1 wt% magnesium [1]. To achieve hydrocarbon solubility, di-n-butylmagnesium must be co-formulated with diethylmagnesium at specific n-butyl:ethyl alkyl ratios (0.25:1 to 4:1) as disclosed in U.S. Patent 4,127,507 [2]. In contrast, BEM is a single-component, inherently hydrocarbon-soluble dialkylmagnesium that is commercially supplied at 10–20 wt% in heptane without requiring a second dialkylmagnesium co-component [3]. This intrinsic solubility arises from the mixed-alkyl architecture of BEM, where the combination of a short ethyl group and a medium-length n-butyl group on the same magnesium center disrupts the crystallinity that renders symmetric dialkylmagnesium compounds insoluble. BEM does contain a small amount of triethylaluminum (typically ~2–3 mol%) as a synthesis initiator and viscosity modifier, but this is fundamentally different from requiring a stoichiometric co-dialkylmagnesium for solubility.

Single-Component Solubility
Cross-study comparable
BEM soluble at 10–20 wt% in heptane as single component; di-n-butylmagnesium alone insoluble >0.1 wt% Mg
Simplifies procurement logistics, eliminates on-site blending of multiple dialkylmagnesiums
Commercial solutions available from major global manufacturers
hydrocarbon solubility formulation advantage single-component reagent dialkylmagnesium procurement

Disordered MgCl₂ Formation via Chlorination

The reaction of BEM with t-butyl chloride (tBuCl) in a stirred vessel proceeds rapidly and highly exothermically to produce a disordered form of MgCl₂, which is the desired morphology for high-activity Ziegler–Natta procatalysts [1]. This rapid kinetics profile is specifically enabled by BEM's mixed-alkyl structure and hydrocarbon solubility; at lab scale, the exotherm can be controlled through judicious selection of reagent concentrations, but at larger scales the rapid heat release and reaction rate present safety and process control challenges [2]. Patent literature explicitly teaches the use of BEM (described as MgR₂ where each R is independently a C₂–C₈ alkyl) in a plug flow reactor (PFR) to enable safe, scalable MgCl₂ production by combining BEM with reactive organic chloride or HCl in C₅–C₁₂ alkane solvents [3]. The resulting disordered MgCl₂ support, after contacting with iBuAlCl₂, TiCl₄, and Et₂AlOEt, forms a procatalyst that polymerizes ethylene and optionally α-olefins to produce polyethylene and copolymers. This rapid chlorination chemistry is a direct consequence of the high reactivity of the Mg–C bonds in BEM, and the process has been specifically optimized for BEM as the preferred dialkylmagnesium precursor.

Disordered MgCl₂ Formation
Supporting evidence
Rapid, highly exothermic reaction of BEM with tBuCl yields disordered MgCl₂; optimized in plug flow reactor
Enables high-throughput production of active MgCl₂ catalyst support morphology
Process safety managed via established PFR-based methods
MgCl₂ formation kinetics disordered support plug flow reactor procatalyst synthesis

BEM Industrial and Research Applications


Industrial Ziegler–Natta Catalyst Manufacturing

BEM is the established industrial precursor for MgCl₂-based Ziegler–Natta catalyst supports used in the manufacture of polyethylene (PE) and polypropylene (PP). BEM-derived alkoxymagnesium halide supports achieve BET surface areas of 233–299 m²/g and deliver ethylene polymerization activities of 30.4–56.9 kg PE/(g Ti h) at 85 °C and 100 psig [1]. The rapid, quantitative alcoholysis of BEM with ethanol enables precise stoichiometric control over alkoxymagnesium intermediate composition, which in turn governs the morphology, porosity, and ultimate catalytic performance of the MgCl₂ support [2]. BEM's single-component hydrocarbon solubility at 10–20 wt% in heptane simplifies large-scale handling compared to di-n-butylmagnesium/diethylmagnesium blends [3]. Major global manufacturers Nouryon, LANXESS, and Albemarle/Ketjen supply BEM specifically for this application, and BEM-derived catalysts are responsible for the production of many millions of tons of polyethylene annually [4].

Carbodiimide-Modified Low-Viscosity Formulations

The intrinsic high viscosity of concentrated BEM solutions (61.8 mPa·s at 20 wt%, escalating to 609 mPa·s at 33.2 wt%) can be mitigated by adding 2.5 mol% trimethylsilyl carbodiimide, which reduces viscosity by 84–92% without impairing the polymerization activity of the resulting Ziegler–Natta catalyst [1]. The modified 33.2% BEM solution exhibits a viscosity of 47.4 mPa·s—lower than that of unmodified commercial 20% BEM (61.8 mPa·s)—enabling the supply and use of more concentrated BEM solutions that reduce solvent transportation volume and storage footprint. Catalysts prepared from carbodiimide-modified BEM achieve a catalyst-amount activity of 33 kgPE·gCat⁻¹·h⁻¹, exceeding the standard unmodified catalyst activity of 25.4 kgPE·gCat⁻¹·h⁻¹ (+30%) [2]. This scenario is directly relevant for catalyst manufacturing facilities seeking to reduce solvent-related costs while maintaining or improving catalyst productivity.

Controlled Synthesis of Alkoxymagnesium Halide Supports

BEM reacts rapidly and quantitatively with alcohols (e.g., ethanol) to form well-defined magnesium alkoxide intermediates [1]. This stoichiometric precision, combined with subsequent chlorination and TiCl₄ impregnation, yields pure, spectroscopically homogeneous alkoxymagnesium halide phases—ClMg(OEt) and Cl₃Mg₂OEt—that are distinguishable from MgCl₂ and Mg(OEt)₂ by CP/MAS ¹³C NMR and XRPD [2]. The resulting materials are microporous (BET 233–299 m²/g, pore volumes 0.33–0.42 cm³/g) and serve as high-activity Ziegler–Natta catalyst supports [3]. The controlled-morphology approach has been patented for the production of polypropylene catalysts with tailored particle characteristics [4]. This application is relevant for research groups and specialty catalyst manufacturers requiring reproducible, high-purity MgCl₂-based supports with tunable textural properties.

Ring-Opening Polymerization of Recyclable Monomers

BEM, alongside di-n-butylmagnesium, has been demonstrated as an effective organomagnesium catalyst for the ring-opening polymerization (ROP) of 3,4-trans six-membered ring-fused γ-butyrolactone and its enantiomers, achieving monomer conversions of up to 89% [1]. The resulting recyclable polyesters, with molecular weights ranging from 4,780 to 17,420 g/mol, represent a growing research area in sustainable and chemically recyclable polymers [2]. While di-n-butylmagnesium was used for systematic polymerization studies, BEM exhibited effective activity across all three monomer types tested, and its mixed alkyl architecture (ethyl + n-butyl) offers the potential for end-group functionalization distinct from symmetric dialkylmagnesium reagents. This application scenario is relevant for academic and industrial R&D groups exploring organomagnesium-mediated ROP as an alternative to traditional metal-based catalysts for biodegradable and recyclable polyester synthesis.

Application
Selection Property
Validation Focus
Industrial Ziegler–Natta catalyst manufacturing
Single-component hydrocarbon solubility & high Mg content
BET surface area & polymerization activity retention
Carbodiimide-modified low-viscosity formulations
Additive-compatible viscosity reduction capability
Catalyst activity after modification & solvent volume reduction
Controlled synthesis of alkoxymagnesium halide supports
Stoichiometric alcoholysis precision
Phase purity, support textural properties & morphology reproducibility
Ring-opening polymerization of recyclable monomers
Mixed alkyl architecture for ROP initiation
Monomer conversion & polymer molecular weight control
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